molecular formula C15H26O2 B12690935 Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate CAS No. 84522-29-2

Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate

Cat. No.: B12690935
CAS No.: 84522-29-2
M. Wt: 238.37 g/mol
InChI Key: BSYZAGFQVCLKBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction conditions typically include temperatures ranging from 150°C to 200°C and pressures of 10-20 atmospheres. Another method involves the cyclization of cyanamide in the presence of a catalyst such as ammonium chloride.

Industrial Production Methods

Industrial production of 1,3,5-Triazine-2,4,6-triamine often involves large-scale reactors where dicyandiamide and ammonia are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form melamine derivatives.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated triazine compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Melamine derivatives.

    Reduction: Partially hydrogenated triazine compounds.

    Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research has explored its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of resins, adhesives, and coatings due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its potential use as a therapeutic agent. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.

Comparison with Similar Compounds

1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:

    Cyanuric acid: Similar in structure but differs in its acidic properties and applications.

    Melamine: A closely related compound used extensively in the production of plastics and laminates.

    Ammeline: Another triazine derivative with different functional groups and applications.

The uniqueness of 1,3,5-Triazine-2,4,6-triamine lies in its versatility and wide range of applications across various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

84522-29-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

ethyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C15H26O2/c1-5-17-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h9-14H,5-8H2,1-4H3

InChI Key

BSYZAGFQVCLKBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC(C1CC2C)C(C)C

Origin of Product

United States

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